

Confirming Enterobactin Production in Bacterial Mutants: A Comparative Guide

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Compound of Interest		
Compound Name:	apo-Enterobactin	
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For researchers, scientists, and drug development professionals, accurately confirming and quantifying the production of the siderophore enterobactin in bacterial mutants is crucial for understanding iron acquisition mechanisms and developing novel antimicrobial strategies.[1][2] Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria to scavenge ferric iron (Fe³⁺) from the environment, a process essential for their survival and virulence.[2][3][4] This guide provides a comprehensive comparison of key methods for detecting and quantifying enterobactin, complete with experimental protocols and data to aid in selecting the most appropriate technique.

Comparative Analysis of Detection Methods

The choice of method for confirming enterobactin production depends on the specific research question, required specificity, and available resources.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for its specificity and quantitative power.[1] However, colorimetric methods like the Chrome Azurol S (CAS) and Arnow assays offer simpler, more rapid alternatives for initial screening.[1]

Table 1: Comparison of Key Features for Enterobactin Detection Methods



Feature	LC-MS	Arnow Assay	CAS Assay
Specificity	High (Confirms molecular weight)[1]	Moderate (Detects catechol groups)[1]	Low (Detects general siderophore activity) [1][3]
Sensitivity	Very High[3][5]	Moderate[1]	Moderate[1]
Quantification	Absolute and Relative[1]	Semi-quantitative[1]	Semi-quantitative[1]
Throughput	Lower[1]	High[1]	High[1]
Expertise Required	High[1]	Low[1]	Low[1]
Equipment Cost	High[1]	Low[1]	Low[1]

Quantitative Data Presentation

LC-MS analysis provides a precise method for quantifying enterobactin. In wild-type Escherichia coli, enterobactin is readily detected in culture supernatants under iron-limiting conditions. However, in mutants with disruptions in the enterobactin biosynthesis pathway (ent genes), production is significantly reduced or completely abolished.[1][6]

Table 2: Relative Enterobactin Abundance in E. coli Wild-Type and ent Mutants by LC-MS

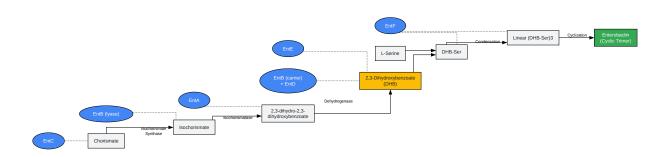


Strain	Gene Function	Relative Enterobactin Abundance (%)
Wild-Type	All genes functional	100
entA Mutant	DHB Biosynthesis	<1
entB Mutant	DHB Biosynthesis & DHB-Ser Ligation	<1
entC Mutant	DHB Biosynthesis	<1
entD Mutant	Phosphopantetheinylation of EntB	<1
entE Mutant	DHB Activation	<1
entF Mutant	Serine Activation & Enterobactin Cyclization	<1
(Data is presented as relative abundance, where the wild-type is set to 100%. This represents expected results under iron-limiting conditions.) [1]		

Visualizing Key Pathways and Workflows Enterobactin Biosynthesis Pathway

The biosynthesis of enterobactin begins with chorismate, a precursor from the shikimate pathway, and involves a series of enzymatic reactions encoded by the ent gene cluster (entA-F).[3][4] The pathway is broadly divided into the formation of the catechol precursor, 2,3-dihydroxybenzoate (DHB), and its subsequent condensation with L-serine to form the final cyclic molecule.[4][7]





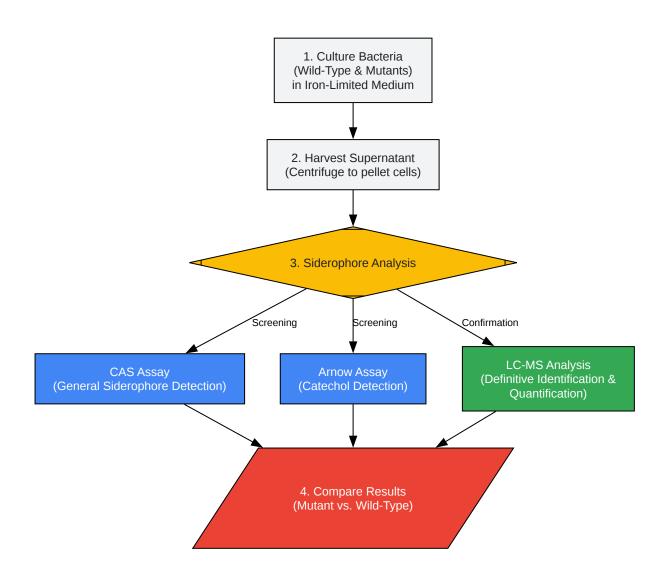
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Caption: The enterobactin biosynthesis pathway encoded by the ent gene cluster.

Experimental Workflow

A typical workflow for confirming and quantifying enterobactin production involves culturing the bacterial strains, preparing the supernatant, and then analyzing it using one or more of the described methods.





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Caption: Experimental workflow for measuring enterobactin production.[3]

Experimental Protocols



Chrome Azurol S (CAS) Liquid Assay (Semi-Quantitative)

This assay is a universal method for detecting siderophores based on their ability to remove iron from the CAS dye, causing a color change from blue to orange/yellow.[8][9][10]

Materials:

- CAS Assay Solution:
 - Solution 1 (Blue Dye): 60.5 mg of CAS in 50 mL of deionized water.
 - Solution 2 (Iron Solution): 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[3]
 - Solution 3 (Detergent): 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.[3]
- Shuttle Solution: 4.307 g of 5-sulfosalicylic acid in 50 mL of deionized water.[3]
- Bacterial culture supernatant.
- Uninoculated growth medium (for reference).

Procedure:

- Prepare CAS Assay Reagent: Slowly add the iron solution (Solution 2) to the CAS solution (Solution 1) while stirring. Then, slowly add the HDTMA solution (Solution 3). The final solution should be blue. Autoclave to sterilize.[3]
- Prepare Final Assay Solution: Just before use, mix the CAS Assay Reagent and the Shuttle Solution.
- Sample Preparation: Grow bacteria in an iron-limited minimal medium. Centrifuge the culture to pellet the cells and collect the supernatant, which contains secreted siderophores.[3]
- Assay: In a microtiter plate or cuvette, mix your sample (culture supernatant) with the final CAS assay solution. Prepare a reference sample using uninoculated medium instead of the culture supernatant.[11]



- Incubation & Measurement: Incubate at room temperature for a designated time (e.g., 1 hour). Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[11][12]
- Calculation: Calculate the percentage of siderophore units using the formula:
 - Siderophore Units (%) = [(Ar As) / Ar] x 100[3]

Arnow Assay (for Catechol-Type Siderophores)

This colorimetric method specifically detects the presence of catechol moieties, which are characteristic of enterobactin and its precursors.[10]

Materials:

- Reagent A: 0.5 N HCl.[1]
- Reagent B (Nitrite-Molybdate): 10 g sodium nitrite and 10 g sodium molybdate dissolved in 100 mL of deionized water.[1]
- Reagent C: 1 N NaOH.[1]
- Bacterial culture supernatant.
- Standard: 2,3-dihydroxybenzoic acid (DHBA) for generating a standard curve.[10]

Procedure:

- To 1 mL of bacterial culture supernatant, add 1 mL of Reagent A and mix.[1]
- Add 1 mL of Reagent B and mix.[1]
- Add 1 mL of Reagent C and mix. A pink or red color will develop in the presence of catechols.[1][10]
- Measure the absorbance at 510 nm.[3]
- Quantification: Prepare a standard curve using known concentrations of DHBA. Determine
 the concentration of catechol-type compounds in the sample by comparing its absorbance to
 the standard curve.[3]



LC-MS Analysis (Definitive Identification and Quantification)

This is the most definitive method, providing both structural confirmation and accurate quantification of enterobactin.[1][3]

Materials:

- LC-MS system with a C18 reversed-phase column.[1][3][13]
- Solvents: Acetonitrile and water (both typically with 0.1% formic acid).[3][13]
- Enterobactin standard for calibration.[2]
- Bacterial culture supernatant.

Procedure:

- Sample Preparation:
 - Centrifuge the bacterial culture and filter the supernatant through a 0.22 μm filter.[3]
 - For concentrated samples, perform a solvent extraction. Acidify the supernatant to pH ~2
 with HCl, then extract with an equal volume of ethyl acetate.[14]
 - Evaporate the ethyl acetate and reconstitute the dried extract in a known volume of a suitable solvent (e.g., 50% methanol).[1][14]
- Liquid Chromatography (LC):
 - Inject the prepared sample onto a C18 reversed-phase column.[1]
 - Separate the compounds using a gradient of mobile phases (e.g., a linear gradient from 5% to 95% acetonitrile with 0.1% formic acid).[1]
- Mass Spectrometry (MS):
 - Operate the mass spectrometer in positive ion mode.[1][3]



- Monitor for the protonated molecule of enterobactin ([M+H]+) at a mass-to-charge ratio
 (m/z) of approximately 670.6.[1]
- Quantification:
 - Generate a standard curve using purified enterobactin of known concentrations.[1][2][3]
 - Integrate the peak area of the enterobactin signal in the samples and compare it to the standard curve to determine the precise concentration.[1][2]

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